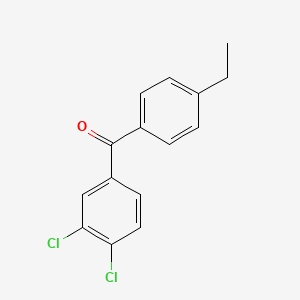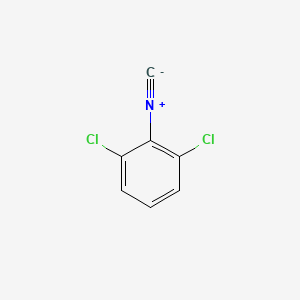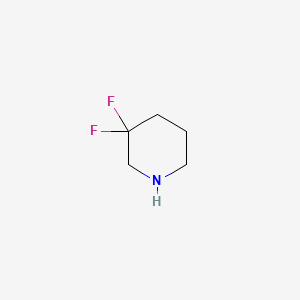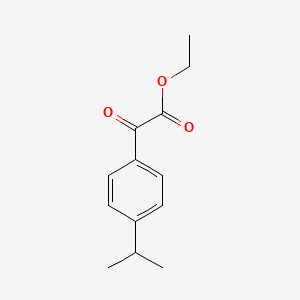
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone (also known as 4-Methoxyquinoxaline-2-one) is a heterocyclic compound that is widely used in scientific research. It has been used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate for enzyme-catalyzed reactions. 4-Methoxyquinoxaline-2-one has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and Alzheimer’s disease.
科学的研究の応用
Anti-Dengue Virus Agents
Derivatives of quinoxaline, including structures related to "1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone," have been synthesized and evaluated for their potential as dengue virus (DENV) replication inhibitors. Compounds exhibiting significant inhibition of DENV RNA expression have been identified, with some showing better potency than ribavirin, a known antiviral drug. These compounds were found to inhibit DENV replication by suppressing DENV-induced COX-2 expression, indicating potential as lead compounds for developing anti-DENV agents (Tseng et al., 2019).
Optical and Morphological Studies
Quinoxaline derivatives have been synthesized and characterized for their optical properties and morphological structures. Studies have shown that these compounds exhibit interesting behaviors such as solvatochromism and aggregation-induced emission (AIE), attributed to their molecular structure, which includes electron-donating and electron-withdrawing groups. These findings suggest applications in materials science, particularly in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).
Catalytic Formation of Ketones
Research has explored the use of quinoxaline derivatives in catalytic processes for forming aryl ketones, which are crucial in the synthesis of pharmaceuticals. Methods involving rhodium chelation-assisted C-O bond activation have been developed, offering efficient pathways to synthesize compounds with potential medicinal applications. This illustrates the role of quinoxaline derivatives in facilitating organic synthesis and drug development (Wang et al., 2013).
Antibacterial Activity
Novel quinoxaline sulfonamides synthesized from "1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone" have shown antibacterial activities against Staphylococcus spp. and Escherichia coli. This indicates the potential of quinoxaline derivatives in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance (Alavi et al., 2017).
Fluorescent Labeling Reagents
Quinoxaline derivatives have been identified as novel fluorophores with strong fluorescence in a wide pH range of aqueous media. Their stable and distinct spectroscopic properties make them suitable for use as fluorescent labeling reagents in biomedical analysis, offering tools for the detection and quantification of biological molecules (Hirano et al., 2004).
特性
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQZLLWINFFGSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375479 |
Source


|
| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone | |
CAS RN |
73100-63-7 |
Source


|
| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)








